2(1H)-Quinazolinone, 5,6-difluoro-3,4-dihydro-4-(2-pyridinylethynyl)-4-(trifluoromethyl)-
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Overview
Description
2(1H)-Quinazolinone, 5,6-difluoro-3,4-dihydro-4-(2-pyridinylethynyl)-4-(trifluoromethyl)- is a synthetic organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are used in various pharmaceutical applications. The specific compound features unique substituents that may impart distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Quinazolinone derivatives typically involves multi-step organic reactions. A common approach might include:
Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with formamide or its equivalents.
Introduction of Substituents: The difluoro, pyridinylethynyl, and trifluoromethyl groups can be introduced through various substitution reactions, often involving halogenated precursors and palladium-catalyzed coupling reactions.
Industrial Production Methods
Industrial production of such compounds usually involves optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include:
Batch or Continuous Flow Processes: Depending on the reaction conditions and the stability of intermediates.
Purification Techniques: Such as crystallization, distillation, or chromatography to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2(1H)-Quinazolinone derivatives can undergo various chemical reactions, including:
Oxidation: Conversion to quinazolinone N-oxides.
Reduction: Reduction of the carbonyl group to form dihydroquinazolinones.
Substitution: Halogenation, alkylation, or acylation at different positions on the quinazolinone ring.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride.
Catalysts: Palladium or copper catalysts for coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield N-oxides, while reduction could produce dihydro derivatives.
Scientific Research Applications
2(1H)-Quinazolinone derivatives have been studied for various applications, including:
Chemistry: As intermediates in organic synthesis and as ligands in coordination chemistry.
Biology: For their potential as enzyme inhibitors or receptor modulators.
Medicine: As candidates for drug development, particularly for their anti-inflammatory, anticancer, and antimicrobial properties.
Industry: In the development of new materials or as additives in chemical processes.
Mechanism of Action
The mechanism of action of 2(1H)-Quinazolinone derivatives often involves interaction with specific molecular targets, such as:
Enzymes: Inhibition of enzymes like kinases or proteases.
Receptors: Modulation of receptor activity, such as G-protein coupled receptors.
Pathways: Interference with signaling pathways involved in cell proliferation, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone: The parent compound with a simpler structure.
Fluoroquinazolinones: Compounds with fluorine substituents at different positions.
Pyridinylethynyl Quinazolinones: Compounds with pyridinylethynyl groups but lacking other substituents.
Uniqueness
The unique combination of difluoro, pyridinylethynyl, and trifluoromethyl groups in 2(1H)-Quinazolinone, 5,6-difluoro-3,4-dihydro-4-(2-pyridinylethynyl)-4-(trifluoromethyl)- may confer distinct chemical reactivity and biological activity, making it a valuable compound for further research and development.
Properties
CAS No. |
214287-73-7 |
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Molecular Formula |
C16H8F5N3O |
Molecular Weight |
353.25 g/mol |
IUPAC Name |
5,6-difluoro-4-(2-pyridin-2-ylethynyl)-4-(trifluoromethyl)-1,3-dihydroquinazolin-2-one |
InChI |
InChI=1S/C16H8F5N3O/c17-10-4-5-11-12(13(10)18)15(16(19,20)21,24-14(25)23-11)7-6-9-3-1-2-8-22-9/h1-5,8H,(H2,23,24,25) |
InChI Key |
NYHCSOVKRIJXDS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C#CC2(C3=C(C=CC(=C3F)F)NC(=O)N2)C(F)(F)F |
Origin of Product |
United States |
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